STP1 is classified as a member of the major facilitator superfamily, which encompasses a wide range of transport proteins. In plants, it is specifically categorized under the sugar transporter family. In yeast, the Stp1 protein is involved in pre-transfer RNA processing and is essential for the removal of introns from certain precursor transfer RNAs . The protein's activity is regulated by various environmental factors, including sugar concentrations and nutrient availability.
The synthesis of STP1 protein can be achieved through recombinant DNA technology. The gene can be amplified using polymerase chain reaction techniques with specific oligonucleotides designed for STP1. For example, PCR amplification can utilize primers such as STP1-3 and STP1-5R to generate fragments necessary for further analysis and expression studies .
In laboratory settings, heterologous expression systems can also be employed to produce STP1 protein for functional studies. Yeast strains deficient in STP1 can be transformed with plasmids containing the STP1 gene to assess its functional roles under controlled conditions.
The molecular structure of STP1 has been characterized using various biophysical techniques. The protein typically exhibits a transmembrane domain structure consistent with its role as a transporter. Detailed structural analysis often involves techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy, although specific structural data for STP1 may require further exploration through computational modeling or experimental validation.
STP1 participates in several biochemical reactions related to sugar transport across cellular membranes. The primary reaction involves the facilitated diffusion of monosaccharides like glucose into cells, which is driven by concentration gradients. This process is critical for maintaining cellular energy levels and metabolic balance.
In yeast, Stp1 has been implicated in regulating gene expression related to sterol metabolism and may interact with other proteins to modulate these pathways . Understanding these interactions can provide insights into the broader metabolic networks influenced by STP1.
The mechanism of action of STP1 involves its function as a transporter that facilitates the movement of sugars across cell membranes. In plants, the presence of sugars leads to a decrease in STP1 transcript levels, suggesting a feedback regulation mechanism where high sugar concentrations inhibit further uptake .
In yeast, Stp1 influences post-transcriptional modifications that affect gene expression related to nutrient sensing and stress responses. This regulatory role underscores the importance of STP1 in adapting cellular functions to varying environmental conditions.
STP1 protein exhibits typical properties associated with membrane proteins, including hydrophobic regions that facilitate its integration into lipid bilayers. The protein's stability can be influenced by factors such as pH, temperature, and ionic strength, which are critical for maintaining its functional conformation during transport activities.
Research into the thermal stability and solubility of STP1 may provide further insights into its properties under physiological conditions. Additionally, analyses using techniques such as circular dichroism could help elucidate its secondary structure characteristics.
STP1 has significant applications in various scientific fields:
The diverse roles of STP1 across different species highlight its importance in both fundamental research and applied sciences. Further studies are necessary to fully elucidate its mechanisms and potential applications in biotechnology and agriculture.
The STP1 protein in Saccharomyces cerevisiae is a 519-amino acid polypeptide with a calculated molecular weight of 58.1 kDa and an isoelectric point of 7.58 [7] [10]. Its primary structure features three distinct functional segments: an N-terminal regulatory domain (residues 1-100), a central DNA-binding domain (residues 150-350), and a C-terminal transactivation domain (residues 400-519). Comparative genomics reveals that STP1 arose from a whole-genome duplication event, with its paralog STP2 sharing 48% sequence identity [7]. The N-terminal regulatory domain contains conserved motifs essential for subcellular localization and proteolytic processing, while the central region harbors C₂H₂-type zinc finger motifs responsible for DNA recognition [7] [10].
Table: Domain Architecture of STP1 Protein
Domain Region | Residues | Functional Features | Conservation |
---|---|---|---|
N-terminal regulatory domain | 1-100 | RI motif (cytoplasmic retention), processing sites | High in Saccharomycotina |
Zinc finger domain | 150-350 | Three C₂H₂ zinc fingers; DNA-binding specificity | Moderate (divergent from STP2) |
Transactivation domain | 400-519 | Acidic-rich; transcriptional activation | Low |
Nuclear localization signals | Multiple sites | Bipartite NLS; masked in full-length protein | Moderate |
STP1 contains three evolutionarily conserved C₂H₂ zinc finger motifs with the consensus sequence CX₂-₄CX₃FX₅LX₂HX₃-₅H (where X represents variable residues) [3] [7]. These motifs are positioned between residues 215-237 (ZF1), 248-270 (ZF2), and 278-300 (ZF3), forming a compact DNA-binding module that recognizes UASaa (upstream activating sequence for amino acid permease genes) with the core consensus 5'-CATAT-3' [3] [7]. Structural predictions indicate that the zinc fingers adopt a ββα configuration, with the α-helix mediating major groove interactions. Mutational studies demonstrate that cysteine-to-serine substitutions in any zinc finger abolish DNA binding and impair transcriptional activation of target genes (AGP1, BAP2, TAT1) [7]. Unlike its paralog STP2, STP1 exhibits higher binding affinity for promoters containing tandem UASaa elements, suggesting functional divergence in target recognition [4] [7].
STP1 contains two distinct nuclear targeting regulatory elements:
Notably, the RI motif functions as a transferable regulatory module. When fused to heterologous transcription factors, it confers SPS-sensor-regulated cytoplasmic retention and proteolytic activation [2] [4].
AlphaFold predictions (AF-P53002-F1) reveal STP1 adopts a modular architecture with limited interdomain connectivity [10]. Key structural features include:
Molecular dynamics simulations indicate that the N-terminal domain samples multiple conformational states. Upon amino acid induction, the disordered N-terminus adopts a protease-accessible extended conformation, facilitating Ssy5 cleavage at residues 102-105 (N102FQ↓S105) [2] [4]. The zinc finger domain exhibits rigid-body motions during DNA binding, with hinge regions at residues 200-210 and 360-370 enabling reorientation of individual zinc fingers [10].
STP1 undergoes multiple regulatory post-translational modifications:
Table: Experimentally Validated Post-Translational Modifications of STP1
Modification | Site(s) | Functional Consequence | Regulatory Pathway |
---|---|---|---|
Phosphorylation | Ser15, Thr22 | Enhances cytoplasmic retention; promotes Grr1 binding | Yck1/Yck2 kinase [4] |
Ubiquitination | Lys38, Lys45 | Targets full-length STP1 for degradation | SCFGrr1-Cdc34 [4] |
Proteolytic cleavage | Asn102-Phe103 | Releases active N-terminal fragment | Ssy5 protease [2] [4] |
Regulatory RI motif | 2-21 | Asi1-dependent nuclear exclusion; degron function | SPS-sensor pathway [2] [4] |
Phosphorylation at Ser15/Thr22 by plasma membrane-associated casein kinases Yck1/Yck2 primes STP1 for SCFGrr1-dependent ubiquitination [4]. Ubiquitinated full-length STP1 undergoes proteasomal degradation, limiting basal activity. The RI motif (residues 2-21) contains two critical functional elements: an Asi-binding subdomain (residues 5-12) and a proteolytic processing motif (residues 18-21) required for Ssy5 recognition [2] [4]. Mutations in the RI motif (e.g., L8A/P9A) cause constitutive nuclear localization and SPS-independent transcriptional activation [2].
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